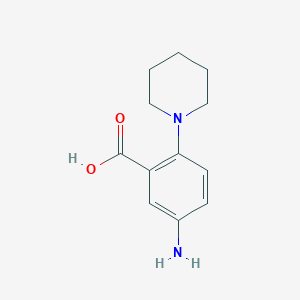

5-Amino-2-piperidin-1-yl-benzoic acid

Overview

Description

5-Amino-2-piperidin-1-yl-benzoic acid: is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound features a benzoic acid core substituted with an amino group at the 5-position and a piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-piperidin-1-yl-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a benzoic acid derivative.

Substitution Reaction: The piperidinyl group is introduced at the 2-position of the benzoic acid core through a substitution reaction.

Amination: The amino group is then introduced at the 5-position using appropriate amination reagents and conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-2-piperidin-1-yl-benzoic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid core are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.

Medicine:

Drug Development: It serves as a scaffold for the development of new drugs targeting specific biological pathways.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-2-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets and pathways. The amino and piperidinyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 2-Amino-5-piperidin-1-yl-benzoic acid

- 5-Amino-2-morpholin-1-yl-benzoic acid

- 5-Amino-2-pyrrolidin-1-yl-benzoic acid

Comparison:

- Structural Differences: The primary difference lies in the substitution pattern on the benzoic acid core and the nature of the cyclic amine group.

- Unique Properties: 5-Amino-2-piperidin-1-yl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

5-Amino-2-piperidin-1-yl-benzoic acid (C11H14N2O2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.25 g/mol

- IUPAC Name : 5-amino-2-(piperidin-1-yl)benzoic acid

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the amino and piperidine groups enhances its binding affinity to specific receptors, influencing several biochemical pathways:

- PPAR Activation : The compound has been identified as a potential agonist for Peroxisome Proliferator-Activated Receptors (PPAR), which are crucial in regulating lipid and carbohydrate metabolism, as well as inflammation and neurodegeneration .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, although specific data on this compound is limited .

Biological Activities

The compound's biological activities can be categorized based on different studies:

Antitumor Activity

Research indicates that derivatives of benzoic acid compounds can inhibit the growth of cancer cells. While specific studies on this compound are sparse, related compounds have shown significant activity against various cancer types, including breast and lung cancers .

Antimicrobial Properties

Similar compounds in the piperidine class have demonstrated antibacterial properties. The structure of this compound suggests potential activity against gram-positive and gram-negative bacteria, although direct evidence for this specific compound is not well-documented .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential applications of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound's solubility characteristics influence its bioavailability.

- Metabolism : Likely undergoes metabolic transformations via oxidation and reduction reactions, affecting its pharmacological profile.

- Excretion : Expected to be eliminated through renal pathways, typical for small organic compounds.

Properties

IUPAC Name |

5-amino-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAYESUQYQHNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355612 | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-46-0 | |

| Record name | 5-Amino-2-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65989-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.